molecular formula C9H12BrNO B13256786 3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine

3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine

Cat. No.: B13256786
M. Wt: 230.10 g/mol
InChI Key: ARNIGNNTVGYABX-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine is a brominated pyridine derivative featuring a methyl group at position 2, a bromine atom at position 3, and an isopropoxy group (propan-2-yloxy) at position 5. The methyl group enhances steric effects, while the isopropoxy group contributes to lipophilicity, impacting solubility and bioavailability .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

3-bromo-2-methyl-5-propan-2-yloxypyridine

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-8-4-9(10)7(3)11-5-8/h4-6H,1-3H3

InChI Key

ARNIGNNTVGYABX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine typically involves the bromination of 2-methyl-5-(propan-2-yloxy)pyridine. One common method is to react 2-methyl-5-(propan-2-yloxy)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: The major product is the hydrogenated pyridine derivative.

Scientific Research Applications

3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the pyridine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which can influence the compound’s biological activity.

Comparison with Similar Compounds

5-Amino-3-bromo-2-methylpyridine

  • Structure: Bromine (position 3), methyl (position 2), and amino (position 5).
  • Key Differences: The amino group is strongly electron-donating compared to isopropoxy, increasing nucleophilicity at the pyridine ring. This compound is more reactive in cross-coupling reactions, such as Buchwald–Hartwig amination, and is explored in drug intermediates .
  • Applications: Used in synthesizing kinase inhibitors and antiviral agents due to the amino group’s hydrogen-bonding capability .

3-Bromo-5-methoxypyridine

  • Structure : Bromine (position 3), methoxy (position 5).
  • Key Differences : The smaller methoxy group reduces steric hindrance compared to isopropoxy, facilitating electrophilic substitution at position 3. Its lower molecular weight (188.02 g/mol vs. ~244.1 g/mol for the target compound) enhances aqueous solubility .
  • Applications : Intermediate in synthesizing herbicides and fluorescent dyes .

5-Bromo-2-hydroxymethylpyridine

  • Structure : Bromine (position 5), hydroxymethyl (position 2).
  • Unlike the methyl group in the target compound, this substituent enables conjugation with biomolecules .
  • Applications : Used in peptide coupling and prodrug design .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Melting Point (°C) Water Solubility (mg/mL)
3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine ~244.1 2.8 85–90 (estimated) <1 (lipophilic)
5-Amino-3-bromo-2-methylpyridine 187.03 1.5 120–125 10–20
3-Bromo-5-methoxypyridine 188.02 1.9 45–50 ~15
5-Bromo-2-hydroxymethylpyridine 188.02 1.2 90–95 ~25

<sup>*</sup>LogP values estimated via computational models.

Biological Activity

3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine includes a bromine atom, a methyl group, and a propan-2-yloxy substituent on the pyridine ring. This unique combination of functional groups contributes to its biological activity.

1. Enzyme Inhibition

Research indicates that compounds similar to 3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine are often studied for their enzyme inhibition properties. For instance, derivatives of pyridine have been shown to inhibit various enzymes, which can be crucial in developing therapeutic agents for diseases such as cancer and inflammation .

2. Anticancer Properties

A study explored the anticancer activity of pyridine derivatives, including those with similar structures. These compounds were found to exhibit cytotoxic effects against several cancer cell lines, indicating potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells, which is a vital pathway for cancer treatment.

3. Antimicrobial Activity

Pyridine derivatives have also demonstrated antimicrobial properties. For example, compounds with similar structures have been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth . This suggests that 3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine may possess similar antimicrobial characteristics.

The biological activity of 3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine is likely mediated through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, inhibiting their function and altering metabolic pathways critical for disease progression.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis and death .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various pyridine derivatives, compounds structurally related to 3-Bromo-2-methyl-5-(propan-2-yloxy)pyridine were tested against human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus, suggesting that similar compounds might also show effective antibacterial properties .

Data Tables

Activity Type Compound IC50/MIC (µM) Target
AnticancerPyridine Derivative A45.69Cancer Cell Lines
AntimicrobialPyridine Derivative B32Staphylococcus aureus
Enzyme InhibitionPyridine Derivative CNot SpecifiedVarious Enzymes

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